molecular formula C12H20BrN B3280103 1-Hexyl-4-methylpyridin-1-ium bromide CAS No. 70850-60-1

1-Hexyl-4-methylpyridin-1-ium bromide

Cat. No. B3280103
CAS RN: 70850-60-1
M. Wt: 258.20 g/mol
InChI Key: HEIQGUZVWWLUDQ-UHFFFAOYSA-M
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Patent
US07700780B2

Procedure details

A solution of 4.65 g of 4-picoline (50 mmol), 9.90 g of 1-bromohexane (60 mmol) and 30 mL of acetonitrile was refluxed for three hours and then cooled to room temperature. The viscous mixture was then added dropwise into 100 mL of ether with vigorous stirring. The mixture was let to stand for a while and then the upper ether layer was decanted. The residual viscous solution was dissolved in 10 mL of acetonitrile again and dispersed into 100 mL of ether. This procedure was repeated two more times in order to completely remove the unreacted starting materials. The resulting viscous liquid was dried under vacuum to give 11.8 g of off-white wax (92% yield). 1H NMR (DMSO-d6, 400 MHz): 0.89 (t, 3H), 1.26 (m, 4H), 1.85 (m, 4H), 2.64 (s, 3H), 4.81 (t, 2H), 8.0 (m, 2H), 8.9 (m, 2H); IR (CHCl3, cm−1): 1398 (C═C), 1635 (C═N), 2975 (N—C).
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(#N)C.CCOCC>C(Cl)(Cl)Cl>[Br-:8].[CH2:9]([N+:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:5.6|

Inputs

Step One
Name
Quantity
4.65 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
9.9 g
Type
reactant
Smiles
BrCCCCCC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the upper ether layer was decanted
DISSOLUTION
Type
DISSOLUTION
Details
The residual viscous solution was dissolved in 10 mL of acetonitrile again
ADDITION
Type
ADDITION
Details
dispersed into 100 mL of ether
CUSTOM
Type
CUSTOM
Details
to completely remove the
CUSTOM
Type
CUSTOM
Details
The resulting viscous liquid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give 11.8 g of off-white wax (92% yield)

Outcomes

Product
Name
Type
Smiles
[Br-].C(CCCCC)[N+]1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.